An In-depth Technical Guide to 3,4-dinitro-1H-pyrazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3,4-dinitro-1H-pyrazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dinitro-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest primarily as a high-energy density material. Its molecular architecture, featuring a pyrazole ring heavily substituted with nitro groups, confers a unique combination of energetic performance and thermal stability. While the pyrazole scaffold is a common motif in many pharmacologically active compounds, the focus of this technical guide is on the chemical synthesis, physicochemical properties, and energetic characteristics of 3,4-dinitro-1H-pyrazole. This document aims to provide a comprehensive resource for researchers and scientists in the fields of energetic materials and synthetic chemistry. Professionals in drug development may also find the synthetic methodologies and characterization techniques for nitroaromatic compounds of relevance.
Chemical Structure and Properties
3,4-dinitro-1H-pyrazole (DNP) is a white to pale yellow crystalline solid. The molecule consists of a five-membered pyrazole ring with two nitro functional groups attached to adjacent carbon atoms.
Caption: Chemical structure of 3,4-dinitro-1H-pyrazole.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-dinitro-1H-pyrazole is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₄O₄ | [1][2] |
| Molecular Weight | 158.07 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 85-87 °C | [1] |
| Density | 1.82 g/cm³ | |
| Decomposition Temperature | 275 °C | [3] |
Energetic Properties
The energetic properties of 3,4-dinitro-1H-pyrazole make it a compound of interest for applications in explosives and propellants. A compilation of its key energetic parameters is provided in Table 2.
| Property | Value | Reference |
| Heat of Detonation | 4326 kJ/kg | [4] |
| Detonation Velocity | 7633 m/s | [4] |
| Detonation Pressure | 25.1 GPa | |
| Impact Sensitivity | 15 J | |
| Friction Sensitivity | 120 N |
Synthesis of 3,4-dinitro-1H-pyrazole
The most common synthetic route to 3,4-dinitro-1H-pyrazole involves the nitration of pyrazole. This is typically a multi-step process, as direct dinitration can be challenging to control. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for 3,4-dinitro-1H-pyrazole.
Experimental Protocol: Synthesis from Pyrazole
The following protocol is a representative procedure for the synthesis of 3,4-dinitro-1H-pyrazole.[3][5] Caution: This synthesis involves the use of strong acids and nitrating agents and produces an energetic material. Appropriate safety precautions, including personal protective equipment and a fume hood, are mandatory.
Step 1: N-Nitration of Pyrazole to N-Nitropyrazole
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in acetic acid.
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Prepare a nitrating mixture of nitric acid and acetic anhydride in a separate flask, cooled in an ice bath.
-
Slowly add the pyrazole/acetic acid solution to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.
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Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
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In a suitable solvent such as 1,2-dichlorobenzene, dissolve the N-nitropyrazole.
-
Heat the solution to reflux and maintain for several hours until the rearrangement is complete (monitor by TLC or other appropriate analytical technique).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 3-nitropyrazole can be purified by recrystallization or column chromatography.
Step 3: C-Nitration of 3-Nitropyrazole to 3,4-dinitro-1H-pyrazole
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To a flask containing 3-nitropyrazole, add a mixture of concentrated sulfuric acid and nitric acid (mixed acid) at a controlled temperature (e.g., 55-60 °C).[5]
-
Stir the reaction mixture at this temperature for approximately 1 hour.[5]
-
Carefully pour the reaction mixture onto ice to precipitate the crude 3,4-dinitro-1H-pyrazole.
-
Filter the product, wash thoroughly with water to remove residual acid, and dry.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Methods
The identity and purity of 3,4-dinitro-1H-pyrazole are typically confirmed using a variety of analytical techniques.
Experimental Protocol: Thermal Analysis (DSC/TGA)
Thermal analysis is crucial for determining the thermal stability and decomposition characteristics of energetic materials.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.
Procedure:
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Accurately weigh a small sample (1-5 mg) of 3,4-dinitro-1H-pyrazole into an aluminum or copper sample pan.
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Place the sample pan and an empty reference pan into the instrument.
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Heat the sample from ambient temperature to a final temperature above its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 5-20 °C/min).
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The measurement should be conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.
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The DSC curve will indicate the melting point (endothermic peak) and the decomposition temperature (exothermic peak). The TGA curve will show the mass loss as a function of temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation: A standard FTIR spectrometer.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, if the instrument is equipped with an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be placed directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
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Characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O (from the nitro groups) vibrations should be observed and compared with literature values.
Logical Relationship of Structure to Properties
The properties of 3,4-dinitro-1H-pyrazole are a direct consequence of its molecular structure. The pyrazole ring provides a stable aromatic core, while the two nitro groups are responsible for its high energy content.
Caption: Relationship between the structure and key properties of 3,4-dinitro-1H-pyrazole.
Conclusion
3,4-dinitro-1H-pyrazole is a significant energetic material with a well-defined chemical structure and a set of properties that make it suitable for various high-energy applications. This guide has provided a detailed overview of its chemical structure, physicochemical and energetic properties, a representative synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working with or interested in this compound and the broader class of nitroaromatic energetic materials.
References
- 1. Synthesis and characterization of 3,4-dinitropyrazole [journal.bit.edu.cn]
- 2. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
